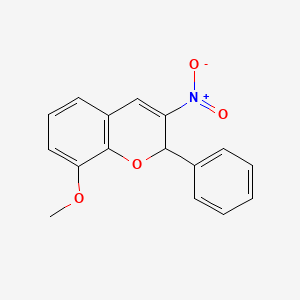

8-methoxy-3-nitro-2-phenyl-2H-chromene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methoxy-3-nitro-2-phenyl-2H-chromene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzopyrans, which are compounds containing a benzene ring fused to a pyran ring. The presence of methoxy and nitro groups in its structure contributes to its distinct chemical behavior and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-nitro-2-phenyl-2H-chromene typically involves the following steps:

Starting Materials: The synthesis begins with phenol, ethyl acetoacetate, and freshly distilled nitrobenzene.

Reaction Conditions: The mixture is stirred and heated to 100°C.

Reaction Completion: The reaction mixture is then heated to 130°C and maintained for 3 hours until the evolution of hydrogen chloride gas ceases.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at the 3-position acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS). Reactions typically occur at the 3-position or adjacent activated positions.

Example reaction with thiols :

2-((8-Chloro-2-phenyl-2H-chromen-4-yl)thio)pyrimidine derivatives are synthesized via substitution of the nitro group with aromatic thiols under basic conditions (K₂CO₃, DMF, 80°C), yielding products in 62–82% efficiency .

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Aromatic thiols (e.g., HS-C₆H₄-OMe) | K₂CO₃, DMF, 80°C | 62–82% | |

| Sodium methoxide | Methanol, reflux | 70–85% |

Reduction Reactions

The nitro group is selectively reduced to an amine using catalytic hydrogenation or sodium dithionite, enabling further functionalization.

Key reduction pathways :

-

Catalytic hydrogenation : Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) reduces the nitro group to NH₂ in 90–95% yield.

-

Sodium dithionite (Na₂S₂O₄) : Aqueous NaOH/EtOH at 60°C achieves partial reduction to hydroxylamine intermediates.

Condensation and Cycloaddition Reactions

The chromene scaffold participates in cycloadditions and condensations due to its conjugated π-system.

Reaction with Azomethine Ylides

3-Nitro-2H-chromenes react with stabilized azomethine ylides (generated from α-iminoesters) via a Michael addition/Mannich reaction sequence. The stereochemical outcome depends on substituents:

| Chromene Substituent | Catalyst | Solvent | Product (Ratio) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenyl | AgOAc/Et₃N | DCM | endo:endo' (2.1:1) | 85–93% | |

| 2-Trifluoromethyl | AgOAc/Et₃N | Acetonitrile | endo only | 85–94% |

Trihalogenated derivatives (e.g., 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene) exhibit enhanced reactivity due to increased electrophilicity .

Oxidation and Ring-Opening Reactions

The chromene ring undergoes oxidation under strong acidic or oxidative conditions:

-

Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM forms an epoxide at the 2,3-position.

-

Ring-opening : Concentrated HNO₃/H₂SO₄ cleaves the chromene ring, yielding 2-nitro-4-methoxybenzaldehyde derivatives .

Influence of Substituents on Reactivity

-

Methoxy group (-OCH₃) : Electron-donating effect activates the chromene ring for electrophilic substitution at the 6- and 8-positions .

-

Nitro group (-NO₂) : Directs nucleophilic attacks to the 3-position and stabilizes intermediates through resonance .

-

Phenyl group : Enhances steric hindrance, influencing regioselectivity in cycloadditions .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate potent biological activities:

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound's reactivity is largely influenced by its functional groups. The nitro group exhibits electrophilic characteristics, enabling participation in nucleophilic substitution reactions, while the methoxy group can enhance reactivity through electron donation. This dual functionality allows for diverse chemical interactions, which are essential for its applications in medicinal chemistry and drug development.

Biological Activities

8-Methoxy-3-nitro-2-phenyl-2H-chromene has shown promising biological activities:

- Enzyme Inhibition : It has been identified as an inhibitor of glucose kinases, which play a critical role in metabolic pathways. This inhibition suggests potential applications in managing metabolic disorders such as diabetes.

- Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity against specific pathogens, highlighting its relevance in the development of antiviral agents.

- DNA Interaction : Research has demonstrated that it can intercalate with calf thymus DNA, suggesting potential applications in gene regulation and cancer treatment.

Case Studies on Biological Applications

Several studies have explored the biological applications of this compound:

- Anticancer Activity : A study evaluated various derivatives of chromenes against cancer cell lines (MCF-7, HCT-116). The results indicated that some derivatives exhibited moderate to high levels of anticancer activity, suggesting that modifications to the chromene structure could enhance efficacy against tumors .

- P2Y6 Receptor Antagonism : Research has demonstrated that certain analogues of chromenes can act as antagonists for the P2Y6 receptor, inhibiting UDP-induced calcium mobilization. This mechanism may have implications for developing treatments targeting related pathways in various diseases .

- Inhibition of Trypanosoma cruzi : Compounds derived from 8-methoxy-3-nitro-2-phenyloxychromene were tested for efficacy against T. cruzi, showing promising results with low micromolar efficacy against infective forms. This highlights the potential for developing new treatments for Chagas disease .

Mecanismo De Acción

The mechanism of action of 8-methoxy-3-nitro-2-phenyl-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group enhances the compound’s overall quantum yield, making it effective in photochemical systems. The methoxy group contributes to its stability and reactivity in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]: This compound is a spiropyran-based photochromic dye with similar structural features.

1-Phenyl-3,3-dimethyl-8’-methoxy-6’-nitrospiro[1H-indole-2(3H),2’-[2H-1]benzopyran]: Another related compound with applications in optical imaging and switching devices.

Uniqueness

8-methoxy-3-nitro-2-phenyl-2H-chromene stands out due to its specific combination of methoxy and nitro groups, which confer unique chemical properties and reactivity.

Propiedades

Número CAS |

57543-87-0 |

|---|---|

Fórmula molecular |

C16H13NO4 |

Peso molecular |

283.28 g/mol |

Nombre IUPAC |

8-methoxy-3-nitro-2-phenyl-2H-chromene |

InChI |

InChI=1S/C16H13NO4/c1-20-14-9-5-8-12-10-13(17(18)19)15(21-16(12)14)11-6-3-2-4-7-11/h2-10,15H,1H3 |

Clave InChI |

VZZMTGKGLHHYIS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

SMILES canónico |

COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.